2-chloro-N-[cyclohexyl(phenyl)methyl]acetamide
Description
2-chloro-N-[cyclohexyl(phenyl)methyl]acetamide is an organic compound characterized by the presence of a chloro group, a cyclohexyl group, and a phenyl group attached to an acetamide moiety
Properties
IUPAC Name |
2-chloro-N-[cyclohexyl(phenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c16-11-14(18)17-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13,15H,2,5-6,9-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITQKRYHVBAQKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[cyclohexyl(phenyl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with cyclohexyl(phenyl)methanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[cyclohexyl(phenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
2-chloro-N-[cyclohexyl(phenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[cyclohexyl(phenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[cyclohexyl(phenyl)methyl]amine: Similar structure but with an amine group instead of an acetamide.
2-chloro-N-[cyclohexyl(phenyl)methyl]thioacetamide: Contains a thioacetamide group instead of an acetamide.
Uniqueness
2-chloro-N-[cyclohexyl(phenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
2-chloro-N-[cyclohexyl(phenyl)methyl]acetamide, a compound with the molecular formula C15H20ClN, has garnered attention in recent years for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H20ClN
- Molecular Weight : 265.78 g/mol
- CAS Number : 23459-41-8
The compound features a chloro substituent on the acetamide group, which may influence its interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. A study evaluated various acetamide derivatives, including this compound, against different bacterial strains. The results showed promising antibacterial potential, particularly against biofilm-forming bacteria, outperforming standard antibiotics like cefadroxil at specific concentrations .
| Compound | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| This compound | 25 µg/mL | Moderate |
| Cefadroxil | 100 µg/mL | Standard |
Antiviral Activity
In vitro evaluations have also explored the potential of this compound as an inhibitor of viral replication. Preliminary findings suggest that it may inhibit SARS-CoV-2 protease activity, indicating a possible role in antiviral therapy development .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific enzyme targets through hydrogen bonding and hydrophobic interactions due to its structural characteristics. The presence of the chloro group may enhance binding affinity to certain receptors or enzymes involved in microbial resistance mechanisms.
Study on Antimicrobial Efficacy
A detailed investigation into the antimicrobial efficacy of this compound involved testing against both Gram-positive and Gram-negative bacteria. The study reported significant inhibition of growth in several strains, supporting its potential use as a therapeutic agent in treating infections caused by resistant bacteria.
Evaluation of Cytotoxicity
In vitro cytotoxicity assays were conducted using human cell lines to assess the safety profile of the compound. Results indicated that at concentrations up to 100 µM, there was no significant cytotoxic effect observed, suggesting a favorable selectivity index for therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
